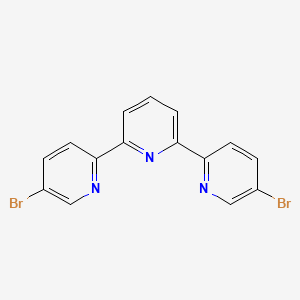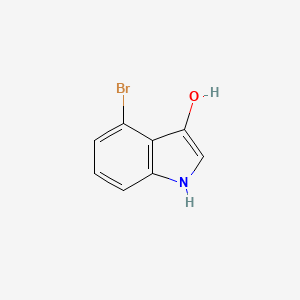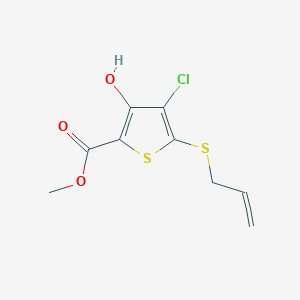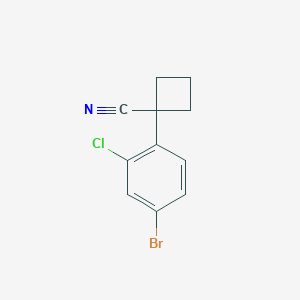![molecular formula C11H14O3S B12065218 2-[3-(Methylsulfanyl)propoxy]benzoic acid CAS No. 90184-14-8](/img/structure/B12065218.png)
2-[3-(Methylsulfanyl)propoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[3-(methylthio)propoxy]-: is an organic compound with the molecular formula C11H14O3S It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-(methylthio)propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[3-(methylthio)propoxy]- typically involves the reaction of benzoic acid with 3-(methylthio)propyl alcohol under acidic or basic conditions to form the ester linkage. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-[3-(methylthio)propoxy]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzoic acid, 2-[3-(methylthio)propoxy]- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the 3-(methylthio)propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 2-[3-(methylthio)propoxy]- is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in various chemical reactions.
Biology: In biological research, this compound may be used to study the effects of sulfur-containing groups on biological activity. It can also serve as a model compound for understanding the metabolism of similar structures.
Industry: In the industrial sector, benzoic acid, 2-[3-(methylthio)propoxy]- can be used in the formulation of specialty chemicals, including additives and stabilizers for polymers and other materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[3-(methylthio)propoxy]- involves its interaction with molecular targets through its functional groups. The carboxyl group can form hydrogen bonds, while the 3-(methylthio)propoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
- Benzoic acid, 2-[3-(ethylthio)propoxy]-
- Benzoic acid, 2-[3-(propylthio)propoxy]-
- Benzoic acid, 2-[3-(butylthio)propoxy]-
Comparison: Benzoic acid, 2-[3-(methylthio)propoxy]- is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. Compared to its analogs with longer alkyl chains, the methylthio derivative may exhibit different solubility, reactivity, and biological activity. The shorter alkyl chain can also influence the compound’s interaction with molecular targets, potentially leading to variations in its mechanism of action and applications.
Propiedades
Número CAS |
90184-14-8 |
|---|---|
Fórmula molecular |
C11H14O3S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
2-(3-methylsulfanylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H14O3S/c1-15-8-4-7-14-10-6-3-2-5-9(10)11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
Clave InChI |
RDTUAMXEALTZHF-UHFFFAOYSA-N |
SMILES canónico |
CSCCCOC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)



![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)




![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)




